molecular formula C7H10O2 B12088803 5-Ethyl-3-methylfuran-2(5H)-one CAS No. 26329-68-0

5-Ethyl-3-methylfuran-2(5H)-one

Cat. No.: B12088803
CAS No.: 26329-68-0
M. Wt: 126.15 g/mol
InChI Key: UVERQUDHQJYTIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-ethyl-3-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-2-buten-1-ol with ethyl acetoacetate in the presence of an acid catalyst can yield the desired furanone through an intramolecular cyclization reaction.

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 5-ethyl-3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 5-ethyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone to its corresponding alcohols or other reduced forms.

    Substitution: The furanone ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted furanones with different functional groups.

Scientific Research Applications

2(5H)-Furanone, 5-ethyl-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-ethyl-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2(5H)-Furanone, 5-methyl-: A similar compound with a methyl group instead of an ethyl group.

    2(5H)-Furanone, 3-ethyl-: A compound with an ethyl group at a different position on the furanone ring.

    2(5H)-Furanone, 4-methyl-: A compound with a methyl group at a different position on the furanone ring.

Uniqueness: 2(5H)-Furanone, 5-ethyl-3-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the furanone ring can result in distinct properties and applications compared to other similar compounds.

Properties

CAS No.

26329-68-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethyl-4-methyl-2H-furan-5-one

InChI

InChI=1S/C7H10O2/c1-3-6-4-5(2)7(8)9-6/h4,6H,3H2,1-2H3

InChI Key

UVERQUDHQJYTIT-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(C(=O)O1)C

Origin of Product

United States

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